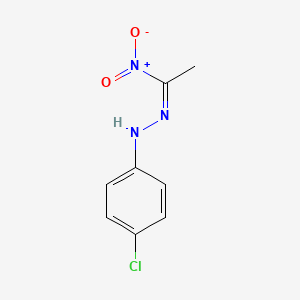
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone is an organic compound with the molecular formula C8-H8-Cl-N3-O2 and a molecular weight of 213.64 . This compound is a derivative of hydrazone, which is formed by the reaction of hydrazine with aldehydes or ketones . Hydrazones are known for their versatility and are widely used in various fields of chemistry and biology .
Preparation Methods
The synthesis of Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone typically involves the reaction of acetaldehyde with 1-nitro-2-(p-chlorophenyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone involves its interaction with molecular targets through its hydrazone functional group . The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways . Additionally, the nitro and chloro groups can undergo redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to Acetaldehyde, 1-nitro-, (p-chlorophenyl)hydrazone include other hydrazone derivatives such as:
- Benzaldehyde hydrazone
- Acetone hydrazone
- Phenylhydrazone
The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
23851-66-3 |
|---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-1-nitroethylideneamino]aniline |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(12(13)14)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3/b10-6- |
InChI Key |
ULYGPUQXFJBUCM-POHAHGRESA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)Cl)/[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















